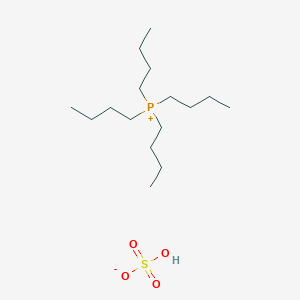
celaphanol A
概要
説明
Celaphanol A is a diterpene that can be isolated from the root bark of Celastrus orbiculatus . It has been shown to have a neuroprotective effect against hydrogen peroxide-induced cytotoxicity in PC12 cells .
Synthesis Analysis
The first total synthesis of (±)-Celaphanol A was accomplished starting from α-cyclocitral and 3,4-dimethoxy benzyl chloride in six steps. The intramolecular cyclization with BF3·Et2O and enolization in t-BuOK/t-BuOH were the key steps .
Molecular Structure Analysis
Celaphanol A has a molecular weight of 288.34 g/mol and a molecular formula of C17H20O4 . Its structure includes a diterpene backbone . The compound contains total 43 bond(s); 23 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 1 hydroxyl group(s), and 2 aromatic hydroxyl(s) .
Physical And Chemical Properties Analysis
Celaphanol A has a molecular weight of 288.34 g/mol . It has a topological polar surface area of 77.8 Ų . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .
科学的研究の応用
Synthesis Applications : Celaphanol A provides an all-cis isomer intermediate crucial for synthesizing aromatic tricyclic diterpenes, as explored in the study "First Total Synthesis of (±)‐Celaphanol A" (Bie et al., 2002).
Radiosensitization in Cancer Treatment : In the study "Inhibition of Signal Transducer and Activator of Transcription 3 and Cyclooxygenase-2 Is Involved in Radiosensitization of Cepharanthine in HeLa Cells," researchers found that cepharanthine enhances tumor growth delay and apoptosis in HeLa cells (Fang et al., 2013).
Anti-Inflammatory Properties : Celaphanol A has been identified as an anti-inflammatory compound in Celastrus orbiculatus roots, inhibiting NF-kappaB activation and nitric oxide production, as per the study "Antiinflammatory constituents of Celastrus orbiculatus inhibit the NF-kappaB activation and NO production" (Jin et al., 2002).
Treatment of Ulcerative Colitis : The study "Cepharanthine ameliorates dextran sulphate sodium‐induced colitis through modulating gut microbiota" demonstrates that celaphanol A (cepharanthine) ameliorates ulcerative colitis induced by dextran sulphate sodium by modulating gut microbiota and pro-inflammatory cytokine expression (Wang et al., 2022).
Neuroprotective Activity : Celaphanol A shows promising neuroprotective activity against hydrogen peroxide-induced cell viability decrease in PC12 cells, according to the study "(M)- and (P)-bicelaphanol A, dimeric trinorditerpenes with promising neuroprotective activity from Celastrus orbiculatus" (Wang et al., 2013).
Pharmacological Properties : The paper "Cepharanthine: An update of its mode of action, pharmacological properties and medical applications" discusses multiple pharmacological properties of celaphanol A, including anti-oxidative, anti-inflammatory, immuno-regulatory, anti-cancer, anti-viral, and anti-parasitic properties (Bailly, 2019).
Source and Chemical Identification : Celaphanol A is identified as a diterpene found in the dried stems of Celastrus stehanotifolius, as detailed in the study "Triterpene caffeoyl esters and diterpenes from Celastrus stephanotifolius" (Chen et al., 1999).
Safety and Hazards
作用機序
Target of Action
Celaphanol A is a diterpene that can be isolated from the root bark of Celastrus orbiculatus . The primary target of Celaphanol A is the PC12 cells . PC12 cells are derived from a pheochromocytoma of the rat adrenal medulla and have an embryonic origin from the neural crest that is capable of differentiating into neuron-like cells .
Mode of Action
Celaphanol A shows a neuroprotective effect against a hydrogen peroxide-induced cytotoxicity in PC12 cells . This suggests that Celaphanol A interacts with its targets, the PC12 cells, by protecting them against oxidative stress induced by hydrogen peroxide .
Biochemical Pathways
Given its neuroprotective effect against hydrogen peroxide-induced cytotoxicity, it can be inferred that celaphanol a likely interacts with biochemical pathways related to oxidative stress and neuronal survival .
Result of Action
The primary result of Celaphanol A’s action is its neuroprotective effect against hydrogen peroxide-induced cytotoxicity in PC12 cells . This suggests that Celaphanol A may help in protecting neurons from oxidative stress, potentially contributing to the prevention or treatment of neurodegenerative disorders where oxidative stress is a known factor .
特性
IUPAC Name |
(4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-16(2)5-4-6-17(3)10-8-12(19)11(18)7-9(10)13(20)14(21)15(16)17/h7-8,18-19,21H,4-6H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGLJFWISHCOAE-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=C(C(=O)C3=CC(=C(C=C32)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1=C(C(=O)C3=CC(=C(C=C23)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
celaphanol A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Celaphanol A and what are its notable structural features?
A1: Celaphanol A is a trinorditerpene isolated from the root bark of Celastrus orbiculatus []. Structurally, it's noteworthy for its tricyclic core and the presence of a phenolic moiety. Recent research has led to the discovery of two unique dimeric forms, (M)-Bicelaphanol A and (P)-Bicelaphanol A, which exist as atropisomers [].
Q2: What biological activities have been reported for Celaphanol A?
A2: Research indicates that Celaphanol A exhibits promising neuroprotective properties. In a study using PC12 cells, Celaphanol A demonstrated a significant protective effect against hydrogen peroxide-induced cell death at a concentration of 10 μM []. Notably, its dimeric forms, particularly (M)-Bicelaphanol A, exhibited even greater potency, showcasing neuroprotective effects at a concentration of 1 μM []. Further investigations have highlighted Celaphanol A's potential as an anti-inflammatory agent. Studies reveal its ability to inhibit NF-κB activation and nitric oxide production, suggesting a possible role in managing inflammatory conditions [, ].
Q3: Has the total synthesis of Celaphanol A been achieved?
A3: Yes, multiple research groups have successfully completed the total synthesis of (±)-Celaphanol A [, , , ]. The synthetic routes typically utilize α-cyclocitral and 3,4-dimethoxy benzyl chloride as starting materials and involve a key intramolecular cyclization step to construct the characteristic tricyclic framework of the natural product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




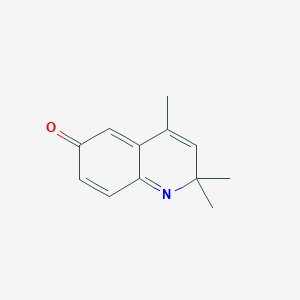
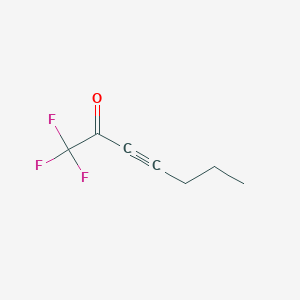
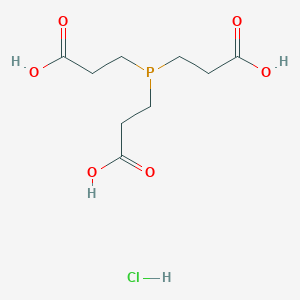
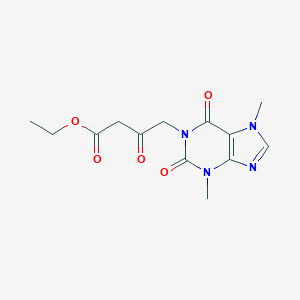
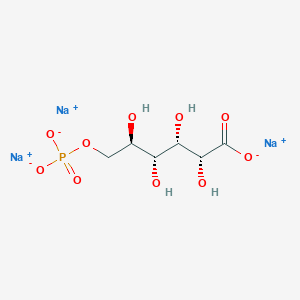

![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)
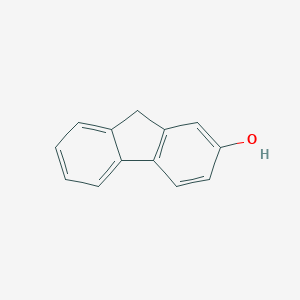
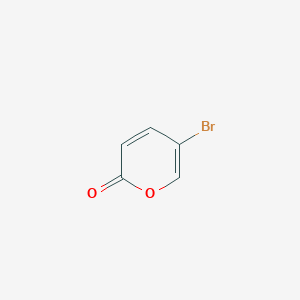


![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)
